(S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine
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Overview
Description
(S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is a chiral compound with a unique structure that includes a pyrazole ring and a tetrahydrofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydrofuran-3-yl group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the tetrahydrofuran moiety, resulting in the formation of dihydropyrazole or tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydropyrazole or tetrahydrofuran derivatives.
Substitution: Introduction of various functional groups, leading to modified pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand for enzymes or receptors, providing insights into the mechanisms of biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-tetrahydrofuran-3-yl acetate: A compound with a similar tetrahydrofuran moiety but different functional groups.
(S)-tetrahydrofuran-3-yl methanamine: Another compound with a tetrahydrofuran ring, used in different chemical contexts.
(S)-tetrahydrofuran-3-yl methanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
(S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is unique due to its combination of a pyrazole ring and a tetrahydrofuran moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-methyl-1-[(3R)-oxolan-3-yl]pyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-6-8(9)4-10-11(6)7-2-3-12-5-7/h4,7H,2-3,5,9H2,1H3/t7-/m1/s1 |
InChI Key |
VCHJIYGWBCJHGW-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=NN1[C@@H]2CCOC2)N |
Canonical SMILES |
CC1=C(C=NN1C2CCOC2)N |
Origin of Product |
United States |
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